molecular formula C18H15NO4S B13394843 3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid

3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid

Cat. No.: B13394843
M. Wt: 341.4 g/mol
InChI Key: XOIGITWGUHKORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID is a synthetic organic compound with the molecular formula C18H15NO4S It is characterized by the presence of an indole ring substituted with a sulfonyl group and an acrylic acid moiety

Preparation Methods

The synthesis of 3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID involves its interaction with molecular targets in biological systems. The indole ring is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The specific pathways and targets depend on the context of its application, such as its use as an antiviral or anticancer agent.

Comparison with Similar Compounds

3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID can be compared with other indole derivatives, such as:

The uniqueness of 3-(1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOL-3-YL)ACRYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIGITWGUHKORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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